molecular formula C13H18N2 B8292113 3-(methylaminomethyl)-1,2,7-trimethyl-1H-indole

3-(methylaminomethyl)-1,2,7-trimethyl-1H-indole

Cat. No. B8292113
M. Wt: 202.30 g/mol
InChI Key: CFWRLVQFDITTEA-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

According to the procedure of Preparation 13 (c) except substituting 1,2,7-trimethyl-1H-indole-3-carboxaldehyde for the 1,3-dimethyl-1H-indole-2-carboxaldehyde, the title compound (570 mg, 71%) was obtained as an oil which slowly crystallized: MS (ES) m/e 405.4 (2M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
BrC1C=C[C:5](NCC(OC)=O)=[N:6]C=1.[CH3:14][N:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][C:22]=2[CH3:24])[C:17]([CH:25]=O)=[C:16]1[CH3:27].CN1C2C(=CC=CC=2)C(C)=C1C=O>>[CH3:5][NH:6][CH2:25][C:17]1[C:18]2[C:23](=[C:22]([CH3:24])[CH:21]=[CH:20][CH:19]=2)[N:15]([CH3:14])[C:16]=1[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)NCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=C(C2=CC=CC(=C12)C)C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=C(C2=CC=CC=C12)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCC1=C(N(C2=C(C=CC=C12)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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